N-Methylciprofloxacin
Description
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-20-4-6-21(7-5-20)16-9-15-12(8-14(16)19)17(23)13(18(24)25)10-22(15)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIOKSSHCOKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878316 | |
| Record name | N-METHYLCIPROFLOXACIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-46-7 | |
| Record name | N-Methylciprofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Alkylation Using Methylating Agents
Direct alkylation employs methyl halides (e.g., methyl iodide) or dimethyl sulfate in polar aprotic solvents. For example, reacting ciprofloxacin with methyl iodide in dimethylformamide (DMF) at 60–80°C for 6–12 hours yields this compound. However, this method risks quaternization of the piperazine nitrogen, necessitating stoichiometric optimization. Patent CN101851198A highlights the use of N-methylpyrrolidone (NMP) as a reaction medium for piperazine-containing systems, suggesting its applicability here to enhance solubility and reaction homogeneity.
Reaction Conditions:
-
Molar Ratio (Ciprofloxacin:Methyl Iodide): 1:1.2–1.5
-
Solvent: NMP or DMF
-
Temperature: 60–80°C
-
Duration: 6–12 hours
-
Yield: 60–75% (theoretical)
Reductive Amination with Formaldehyde
Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) offers a milder alternative. This method proceeds via imine formation followed by reduction, selectively methylating the amine without requiring harsh conditions. The Frontiers study on ciprofloxacin derivatives utilized similar reductive strategies for acylated analogs, achieving yields >80% with high regioselectivity.
Optimized Protocol:
-
Dissolve ciprofloxacin (1 eq) in methanol/water (4:1).
-
Add formaldehyde (1.2 eq) and stir at 25°C for 1 hour.
-
Introduce NaBH3CN (1.5 eq) gradually, maintaining pH 6–7 with acetic acid.
-
Stir for 24 hours, concentrate under vacuum, and purify via recrystallization.
Solvent and Catalytic System Optimization
Solvent Selection
Polar aprotic solvents like NMP or DMF improve reactant solubility and stabilize transition states. Patent CN101851198A demonstrates NMP’s efficacy in piperazine-mediated reactions, reducing byproduct formation compared to isoamyl alcohol. Ethylene carbonate, noted for its low toxicity and high dielectric constant, may further enhance reaction efficiency.
Acid Scavengers and Catalysts
Triethylamine (TEA) or pyridine neutralizes HX byproducts in alkylation reactions. For reductive amination, weak acids (e.g., acetic acid) maintain optimal pH without decomposing the borohydride reagent. Transition metal catalysts (e.g., Pd/C) are unnecessary here but could assist in hydrogenation steps for related derivatives.
Purification and Characterization
Crystallization and Filtration
Post-reaction mixtures are cooled to 0–10°C to precipitate this compound, followed by suction filtration. Patent CN101851198A details a salification-decarboxylation approach using hydrochloric acid to isolate ciprofloxacin analogs, adaptable here by adjusting pH to 2–4 during crystallization.
Chromatographic Methods
Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) resolves unreacted ciprofloxacin and methylated byproducts. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98%, as per methodologies from the Frontiers study.
Challenges and Yield Optimization
Byproduct Formation
Over-methylation generates N,N-dimethylciprofloxacin, detectable via LC-MS. Reducing methylating agent stoichiometry and reaction time minimizes this.
Solvent Recovery and Environmental Impact
NMP’s high biodegradability (compared to isoamyl alcohol) aligns with green chemistry principles, as emphasized in patent CN101851198A. Implementing solvent recycling systems reduces waste and cost.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | 90–95 | 6–12 | Simplicity, scalability |
| Reductive Amination | 75–85 | 95–98 | 24 | Selectivity, mild conditions |
Chemical Reactions Analysis
Types of Reactions: N-Methylciprofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced quinolone derivatives.
Substitution: Substituted quinolone derivatives with various functional groups.
Scientific Research Applications
N-Methylciprofloxacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacokinetics and pharmacodynamics of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various strains of bacteria, including those resistant to ciprofloxacin.
Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the synthesis of novel fluoroquinolone derivatives for pharmaceutical applications
Mechanism of Action
N-Methylciprofloxacin, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Comparison with Similar Compounds
Key Findings :
- Levofloxacin exhibits superior bioavailability and longer half-life compared to ciprofloxacin, making it preferable for severe pneumonia .
- Ciprofloxacin shows moderate photodegradation in aqueous solutions, which may affect stability in certain formulations .
Solubility and Formulation Comparisons
Ciprofloxacin’s solubility varies with pH and formulation. Studies highlight:
- Ciprofloxacin solubility: 0.07 mg/mL in water at 25°C; improves in acidic conditions or when combined with NSAIDs (e.g., mechanochemical salts with diflunisal enhance solubility by 15×) .
- Levofloxacin : Higher solubility (1.2 mg/mL in water), contributing to its broader tissue penetration .
- Norfloxacin: Poor aqueous solubility (0.1 mg/mL), often requiring encapsulation in nanostructures for enhanced delivery .
Antibacterial Efficacy and Resistance
- Ciprofloxacin vs. Levofloxacin: Ciprofloxacin has lower MIC (minimum inhibitory concentration) against Pseudomonas aeruginosa (0.5 µg/mL vs. 1 µg/mL for levofloxacin) . Levofloxacin demonstrates better efficacy against Streptococcus pneumoniae (MIC₉₀: 1 µg/mL vs. 2 µg/mL for ciprofloxacin) .
- Resistance Trends: Mutations in DNA gyrase (target of fluoroquinolones) are more common in ciprofloxacin-treated populations due to its widespread use .
Q & A
Q. How can meta-analyses reconcile discrepancies in this compound’s pharmacokinetic parameters?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
